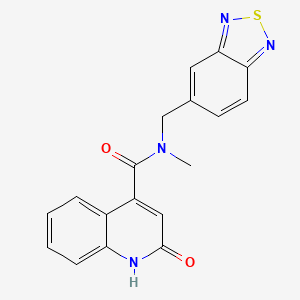

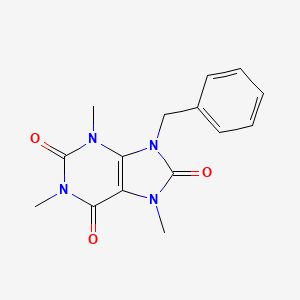

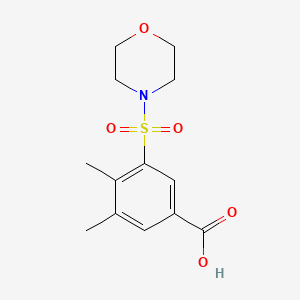

![molecular formula C14H10BrN5S B5553885 4-[(3-bromobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5553885.png)

4-[(3-bromobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar 1,2,4-triazole derivatives often involves multi-step reactions starting from basic heterocyclic scaffolds like isonicotinic acid hydrazide, which is further reacted with various reagents (such as carbon disulfide, hydrazine hydrate, and ethyl bromide) to obtain the desired triazole compounds. For instance, the reaction of isonicotinic acid hydrazide with carbon disulfide in basic media and subsequent treatment with hydrazine hydrate can lead to the formation of 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, which upon further reactions yields various substituted triazoles (Bayrak et al., 2009).

Molecular Structure Analysis

The molecular structure of similar triazole derivatives has been elucidated through techniques like single-crystal X-ray structure determination, showcasing their crystalline nature in certain space groups and detailing their molecular geometry, including bond lengths and angles. Such structural analyses are complemented by density functional theory (DFT) studies to understand the electronic structure and properties of these compounds (Jin-Xia Mu et al., 2015).

Chemical Reactions and Properties

These triazole compounds can undergo various chemical reactions, including cyclo-condensation, Mannich reactions, and reactions with different aromatic aldehydes, leading to a wide array of derivatives. Such reactions not only extend the chemical diversity of the triazole core but also modify its biological activity profile (Dave et al., 2007).

Scientific Research Applications

Antimicrobial Activities

Studies have synthesized and evaluated the antimicrobial activities of 1,2,4-triazole derivatives, showcasing their potential as effective agents against a range of microbial species. For instance, the synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide demonstrated significant antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Bayrak, H., Demirbaş, A., Demirbas, N., & Karaoglu, S., 2009).

Corrosion Inhibition

Triazole derivatives have been investigated for their corrosion inhibition capabilities, particularly for protecting metals like mild steel in corrosive environments. Research has found that Schiff’s base of pyridyl substituted triazoles are new and effective corrosion inhibitors for mild steel in hydrochloric acid solution, with high inhibition performance and adherence to the Langmuir adsorption isotherm (Ansari, K. R., Quraishi, M., & Singh, A., 2014).

Anticancer Evaluation

The potential anticancer properties of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives against a panel of 60 cell lines derived from nine cancer types have been explored, highlighting the importance of structural modifications in enhancing anticancer activity (Bekircan, O., Kucuk, M., Kahveci, B., & Bektaş, H., 2008).

Surface Activity

The synthesis of 1,2,4-triazole derivatives and their evaluation as surface active agents offer insights into their utility in various industrial applications. Their antimicrobial activity coupled with surface activity properties makes them suitable candidates for diverse applications, including as components in cleaning agents and disinfectants (El-Sayed, R., 2006).

Synthesis and Characterization

Research also extends to the synthesis and characterization of azomethine derivatives of triazole, including their complexes with metals like copper(I) and zinc(II), which were characterized by various spectroscopic techniques. These studies provide a foundational understanding of the chemical properties and potential applications of these compounds in catalysis, material science, and bioinorganic chemistry (Ghammamy, S., & Sedaghat, S., 2013).

Safety and Hazards

properties

IUPAC Name |

4-[(E)-(3-bromophenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN5S/c15-12-5-1-3-10(7-12)8-17-20-13(18-19-14(20)21)11-4-2-6-16-9-11/h1-9H,(H,19,21)/b17-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEYHGWKQCKSUTF-CAOOACKPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C=NN2C(=NNC2=S)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)/C=N/N2C(=NNC2=S)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

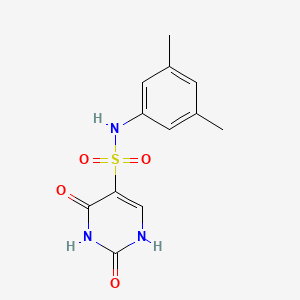

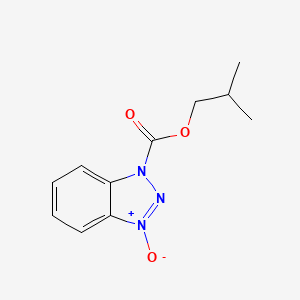

![N'-({(2S,4S)-4-fluoro-1-[3-(2-fluorophenyl)propanoyl]pyrrolidin-2-yl}methyl)-N,N-dimethylsulfamide](/img/structure/B5553817.png)

![2-(5-phenylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5553828.png)

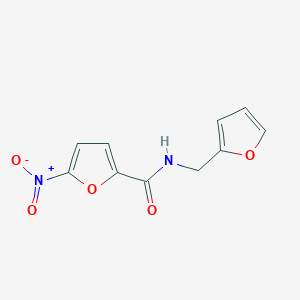

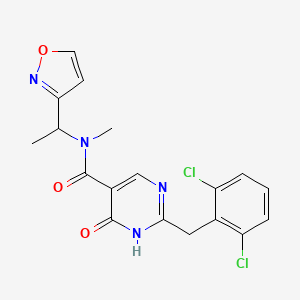

![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5553832.png)

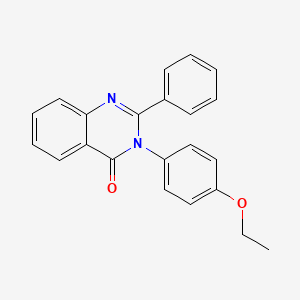

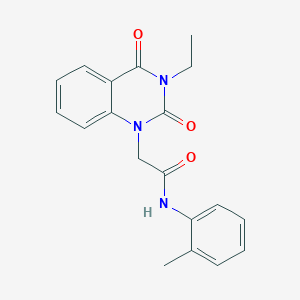

![(4aR*,7aS*)-1-(pyridin-3-ylmethyl)-4-(3-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5553842.png)

![N'-[(3-methyl-2-thienyl)methylene]-3-nitrobenzohydrazide](/img/structure/B5553881.png)